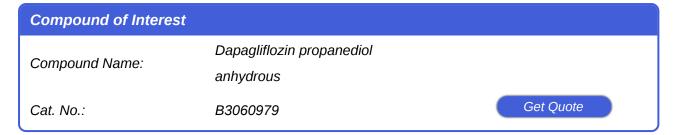


The SGLT2 Inhibitory Activity of Dapagliflozin Propanediol Anhydrous: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sodium-glucose cotransporter 2 (SGLT2) inhibitory activity of dapagliflozin, with a focus on its propanediol anhydrous form. Dapagliflozin is a potent and highly selective SGLT2 inhibitor used in the management of type 2 diabetes mellitus. Its mechanism of action, independent of insulin secretion or sensitivity, involves the blockade of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[1][2] This document details the quantitative measures of its inhibitory potency, comprehensive experimental protocols for its evaluation, and the key signaling pathways it modulates.

Quantitative Inhibitory Activity

Dapagliflozin exhibits sub-nanomolar potency and exceptional selectivity for SGLT2 over the closely related SGLT1, which is the primary glucose transporter in the intestine. This high selectivity is crucial for minimizing gastrointestinal side effects. While specific quantitative data for the propanediol anhydrous form is not extensively available in public literature, the data for dapagliflozin is well-established and considered representative of its active moiety.



| Parameter | Value | Species | Notes | Source |
|------------------------------|------------|---------|---|--------|
| EC50 | 1.1 nM | Human | Potency in a cell- based assay. | [3] |
| IC50 | 1.1 nM | Human | Concentration for 50% inhibition of SGLT2. | [4][5] |
| IC50 | 1.4 μΜ | Human | Concentration for 50% inhibition of SGLT1. | [5] |
| Selectivity (SGLT1/SGLT2) | >1200-fold | Human | Ratio of IC50 values, indicating high selectivity for SGLT2. | [4] |
| Ki | 0.2 nM | Human | Inhibitor constant, reflecting high binding affinity for SGLT2. | [6] |
| Ki | 3.0 nM | Rat | Inhibitor constant for rat SGLT2. | [6] |
| Ki | 2.3 nM | Mouse | Inhibitor constant for mouse SGLT2. | [6] |

Experimental Protocols In Vitro SGLT2 Inhibition Assay: Fluorescent Glucose Uptake in HK-2 Cells

This protocol describes a cell-based assay to measure the inhibitory effect of dapagliflozin on SGLT2-mediated glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[7]



1. Cell Culture:

- Culture human kidney proximal tubule epithelial cells (HK-2) in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.
- Seed the cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.[8]

2. Assay Procedure:

- On the day of the assay, wash the cells three times with a sodium-free buffer (e.g., containing 140 mM N-Methyl-D-glucamine instead of NaCl).[7]
- Prepare a range of dapagliflozin propanediol anhydrous concentrations in a sodiumcontaining buffer.
- Incubate the cells with the dapagliflozin solutions or vehicle control for a predetermined time (e.g., 30 minutes) at 37°C.
- Add 2-NBDG to a final concentration of 100-200 µg/mL to each well and incubate for 30-60 minutes at 37°C.[7][8]
- To terminate the assay, remove the 2-NBDG solution and wash the cells with ice-cold phosphate-buffered saline (PBS).
- 3. Data Acquisition and Analysis:
- Measure the fluorescence intensity of the cells using a fluorescence microplate reader or a fluorescence microscope with appropriate filters (excitation/emission ≈ 485/535 nm).[8]
- To determine the SGLT2-specific uptake, subtract the fluorescence intensity of cells incubated in the sodium-free buffer from those in the sodium-containing buffer.
- Plot the percentage of inhibition against the logarithm of the dapagliflozin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



In Vivo Pharmacodynamic Study: Oral Glucose Tolerance Test (OGTT) in Rats

This protocol outlines an in vivo experiment to assess the effect of dapagliflozin on glucose tolerance in a rat model.[9]

- 1. Animal Model and Acclimatization:
- Use male Sprague-Dawley or Zucker Diabetic Fatty (ZDF) rats.
- Acclimatize the animals to the housing conditions for at least one week before the experiment.
- 2. Experimental Procedure:
- Fast the rats overnight (approximately 16-18 hours) with free access to water.[9][10]
- The following morning, record the baseline blood glucose levels from a tail vein blood sample using a glucometer.
- Administer dapagliflozin propanediol anhydrous orally at the desired doses (e.g., 0.1, 1, 10 mg/kg) or vehicle control.
- After a set time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.[9]
 [11]
- Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[11]
- 3. Data Analysis:
- Measure the blood glucose concentration at each time point.
- Plot the mean blood glucose concentration versus time for each treatment group.
- Calculate the area under the curve (AUC) for the glucose excursion profile for each animal.

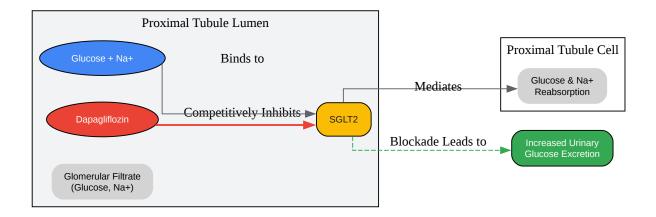


Compare the AUC values between the dapagliflozin-treated groups and the vehicle control
group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to
determine the effect on glucose tolerance.

Signaling Pathways and Mechanisms of Action

Dapagliflozin's primary mechanism of action is the competitive and reversible inhibition of SGLT2 in the proximal convoluted tubule of the kidney.[1][2] This leads to a reduction in the reabsorption of filtered glucose from the urine.[2] Beyond this direct effect, SGLT2 inhibition by dapagliflozin triggers a cascade of downstream signaling events that contribute to its broader metabolic and cardiovascular benefits.

Core Mechanism of SGLT2 Inhibition



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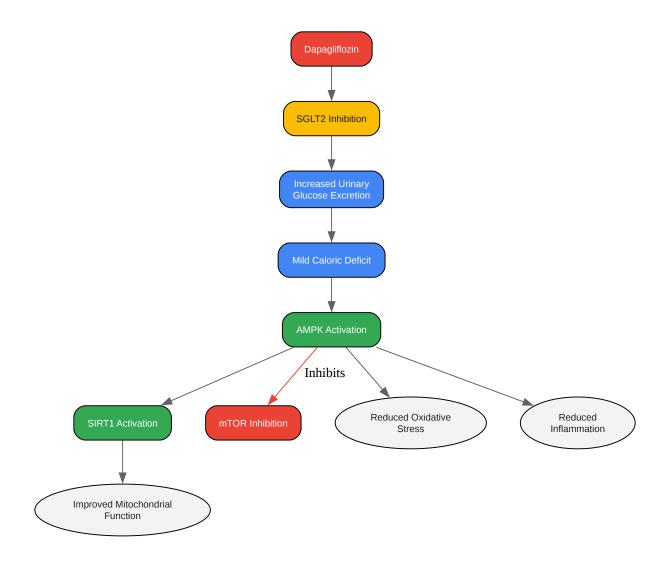
Caption: Competitive inhibition of SGLT2 by dapagliflozin in the renal proximal tubule.

Downstream Signaling Pathways

The inhibition of SGLT2 and the resulting glucosuria induce a mild caloric deficit and a shift in cellular metabolism. This activates key energy-sensing pathways, including the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways, while inhibiting the mammalian target



of rapamycin (mTOR) pathway.[5][12] These changes are associated with improved mitochondrial function, reduced oxidative stress, and anti-inflammatory effects.



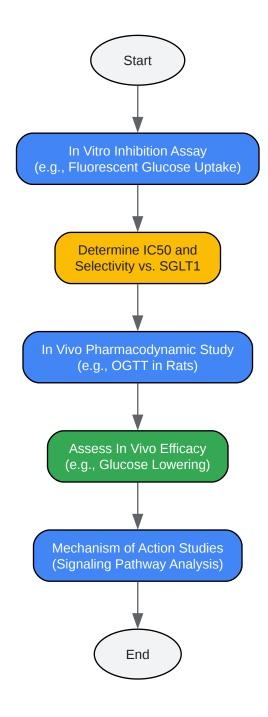
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Caption: Key downstream signaling effects of SGLT2 inhibition by dapagliflozin.



Experimental Workflow for Evaluating SGLT2 Inhibitory Activity

The overall process for characterizing the SGLT2 inhibitory activity of a compound like dapagliflozin involves a multi-step approach, from initial in vitro screening to in vivo efficacy studies.



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Caption: A generalized workflow for the evaluation of SGLT2 inhibitors.

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